(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S3/c1-2-30-16-7-8-17-19(15-16)32-22(23-17)25-12-10-24(11-13-25)21(27)18-5-3-9-26(18)33(28,29)20-6-4-14-31-20/h4,6-8,14-15,18H,2-3,5,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJMPLSRAYTSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests a diverse range of biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective applications.
Structural Characteristics
This compound features several critical structural components:
- Piperazine ring : Often associated with pharmacological activity.
- Thiazole derivative : Known for its broad spectrum of biological activities.
- Pyrrolidine moiety : Contributes to the compound's interaction with biological targets.
Molecular Formula : C23H28N4O4S3
Molecular Weight : 520.68 g/mol
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit potent antimicrobial properties. Various studies have demonstrated their effectiveness against a range of pathogens, including bacteria and fungi. For instance, compounds similar to this one have shown minimum inhibitory concentrations (MICs) as low as 50 µg/mL against several tested organisms, indicating strong antibacterial and antifungal activities .
Anticancer Potential
The compound has been evaluated for its antiproliferative effects on various cancer cell lines. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms such as inducing apoptosis or inhibiting cell cycle progression. For example, related compounds have been shown to exhibit IC50 values in the low micromolar range against breast and liver cancer cell lines .
Neuroprotective Effects
The thiazole and piperazine components are implicated in neuroprotective activities. Some studies have indicated that similar compounds can attenuate neuronal injury in models of ischemia/reperfusion injury and may possess antioxidant properties by scavenging reactive oxygen species (ROS) . This suggests potential applications in neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy :
-
Anticancer Activity :
- In vitro tests on human cancer cell lines (MDA-MB-231 for breast cancer and SK-Hep-1 for liver cancer) revealed that specific derivatives exhibited potent growth inhibition, with IC50 values ranging from 0.004 µM to 6.56 µM depending on the specific structural modifications made to the core scaffold .
-
Neuroprotection Studies :
- Compounds structurally similar to this one were evaluated for their ability to protect neurons from oxidative stress-induced damage. Results indicated that these compounds could significantly reduce neuronal death and improve cell viability under stress conditions, suggesting a promising avenue for treating neurodegenerative disorders .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and what are the critical reaction parameters?
The synthesis involves multi-step protocols typical for piperazine-thiazole hybrids. Key steps include:
- Step 1: Condensation of 6-ethoxybenzo[d]thiazol-2-amine with a piperazine derivative under reflux in aprotic solvents (e.g., DMF) .
- Step 2: Sulfonylation of pyrrolidine using thiophene-2-sulfonyl chloride in dichloromethane with a base (e.g., triethylamine) .
- Step 3: Coupling the piperazine-thiazole intermediate with the sulfonylated pyrrolidine via a methanone bridge, often employing carbodiimide coupling reagents (e.g., EDC/HOBt) .
Critical Parameters:
- Temperature control (e.g., 0–5°C for sulfonylation to prevent side reactions) .
- Solvent selection (e.g., DMF for nucleophilic substitution, dichloromethane for acid-sensitive steps) .
- Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
Key Analytical Methods:
- NMR Spectroscopy:
- ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy group at C6 of benzothiazole, sulfonyl group on pyrrolidine) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperazine-pyrrolidine region .
- Mass Spectrometry (HRMS):
- Exact mass verification (e.g., ESI-HRMS for molecular ion [M+H]⁺) .
- IR Spectroscopy:
- Peaks at ~1650 cm⁻¹ (ketone C=O) and ~1150 cm⁻¹ (sulfonyl S=O) .
Purity Assessment:
- HPLC with UV detection (≥95% purity, C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproduct formation?
Methodological Strategies:
- Design of Experiments (DoE): Use factorial design to test variables like stoichiometry, temperature, and catalyst loading .
- In Situ Monitoring: Employ TLC or inline IR to track reaction progress and terminate before side reactions dominate .
- Byproduct Analysis:
- Isolate byproducts via preparative HPLC and characterize (e.g., sulfonamide dimerization products) .
- Adjust sulfonylation step by reducing reagent excess (e.g., thiophene-2-sulfonyl chloride from 1.5 eq to 1.1 eq) .
Data Contradiction Example:
- A study reported 70% yield using EDC/HOBt coupling, while another achieved 85% with DCC/DMAP. Resolution involves testing both under identical conditions and verifying water content (DCC is moisture-sensitive) .
Q. How should conflicting pharmacological data (e.g., IC₅₀ variability) be addressed in biological assays?
Case Study:
- Contradiction: IC₅₀ values ranged from 0.5 µM (cancer cell lines) to >10 µM (bacterial assays).
- Resolution:
- Assay Conditions: Check solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) and cell viability protocols (MTT vs. resazurin) .
- Target Specificity: Perform kinase profiling to identify off-target effects (e.g., benzothiazole moieties inhibiting PI3K/mTOR) .
- Metabolic Stability: Assess compound degradation in bacterial media (e.g., pH-dependent hydrolysis of the ethoxy group) .
Q. What computational approaches predict the compound’s target interactions and pharmacokinetics?
Methodological Pipeline:
Molecular Docking: Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or GPCRs (e.g., histamine receptors) .
MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates robust target engagement) .
ADME Prediction:
- Lipinski’s Rule: MW <500, LogP <5 (current compound: MW 529.6, LogP 3.1; borderline compliance) .
- CYP450 Metabolism: Use SwissADME to identify vulnerable sites (e.g., sulfonyl group resistant to CYP3A4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
